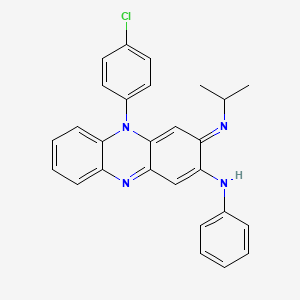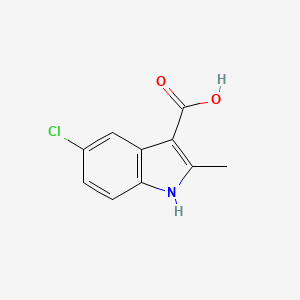
5-chloro-2-methyl-1H-indole-3-carboxylic acid
概要
説明
5-chloro-2-methyl-1H-indole-3-carboxylic acid is an organic compound that belongs to the class of indolecarboxamides and derivatives . It is a significant heterocyclic system in natural products and drugs . It plays a main role in cell biology and is used in the synthesis of various biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Synthesis Analysis
The synthesis of 5-chloro-2-methyl-1H-indole-3-carboxylic acid involves a palladium-catalyzed intramolecular oxidative coupling . This process involves the conversion of a variety of enamines into the relevant indole . The synthesis process is optimized by exposing the neat mixture of reactants to microwave irradiation, obtaining the desired products in excellent yields and high regioselectivity .Molecular Structure Analysis
The molecular structure of 5-chloro-2-methyl-1H-indole-3-carboxylic acid is C10H8ClNO2 with a molecular weight of 209.629 . The 1H NMR spectrum of the compound reveals the presence of a singlet signal δ 12.01 ppm of indole NH, a singlet signal at δ 4.34 ppm (2H) of CH2 N-group, and two triplets (each of 2H) at δ 3.66 and 2.79 ppm of NHC H2 C H2 group .Chemical Reactions Analysis
The chemical reactions involving 5-chloro-2-methyl-1H-indole-3-carboxylic acid are complex and involve several steps. For instance, the compound can be synthesized from commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling .Physical And Chemical Properties Analysis
The compound is light pink to beige or light brown fine . It has a molecular formula of C10H8ClNO2 and a molecular weight of 209.629 .科学的研究の応用
Antiviral Applications
Indole derivatives, including those similar to 5-chloro-2-methyl-1H-indole-3-carboxylic acid, have been studied for their antiviral properties. They have shown inhibitory activity against a range of viruses, including influenza A and Coxsackie B4 virus . The structural flexibility of indole derivatives allows for the synthesis of compounds with high selectivity and potency against specific viral targets.
Anti-inflammatory Applications
The indole nucleus is a common feature in many anti-inflammatory agents. The modification of indole derivatives can lead to the development of new medications that can help manage inflammation-related diseases, potentially offering alternatives with fewer side effects or increased efficacy .
Anticancer Applications
Indole derivatives are being explored for their potential in cancer treatment. They can interact with various cellular pathways and may inhibit the proliferation of cancer cells. Research into compounds like 5-chloro-2-methyl-1H-indole-3-carboxylic acid could lead to novel therapies for different types of cancer .
Antimicrobial Applications
The antimicrobial activity of indole derivatives makes them candidates for the development of new antibiotics. With antibiotic resistance on the rise, the synthesis of new indole-based compounds is crucial for creating more effective treatments against resistant strains of bacteria .
Antitubercular Applications
Tuberculosis remains a major global health challenge. Indole derivatives have shown promise in the treatment of tuberculosis, with some compounds exhibiting significant activity against Mycobacterium tuberculosis .
Antidiabetic Applications
Indole derivatives have been investigated for their potential use in managing diabetes. They may affect insulin secretion or sensitivity, offering a new avenue for diabetes treatment and management .
Antimalarial Applications
Malaria is a life-threatening disease caused by parasites that are transmitted to people through the bites of infected mosquitoes. Indole derivatives have been studied for their antimalarial properties, which could lead to the development of new preventive medications or treatments for this disease .
Neuroprotective Applications
Indole derivatives may also have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases. By modulating various neurological pathways, these compounds could help protect neuronal health and function .
作用機序
Target of Action
It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to impact a wide range of biological activities, suggesting that they likely affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological activity being influenced.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular levels.
Safety and Hazards
将来の方向性
The future directions for 5-chloro-2-methyl-1H-indole-3-carboxylic acid are promising. It has been found to have significant antiproliferative activity with GI50 values ranging from 29 nM to 78 nM . Moreover, it has been found to have higher anti-BRAF V600E activity than the reference erlotinib but is less potent than vemurafenib . These findings suggest that it could have potential applications in the development of anticancer drugs .
特性
IUPAC Name |
5-chloro-2-methyl-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-5-9(10(13)14)7-4-6(11)2-3-8(7)12-5/h2-4,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWNOZKZEGWJPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651231 | |
| Record name | 5-Chloro-2-methyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methyl-1H-indole-3-carboxylic acid | |
CAS RN |
889942-69-2 | |
| Record name | 5-Chloro-2-methyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Thieno[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B1460342.png)
![1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride](/img/structure/B1460343.png)
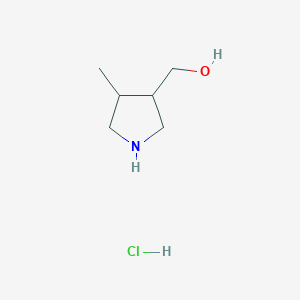
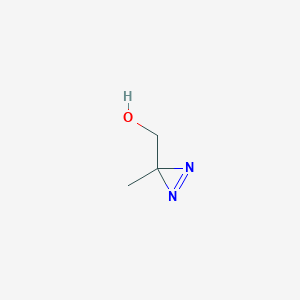
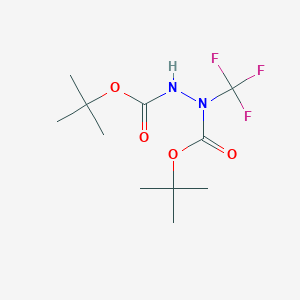
![Benzene, 1-bromo-3-chloro-2-[[(4-methoxyphenyl)methoxy]methyl]-](/img/structure/B1460349.png)
![2-(4-Methanesulfonyl-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B1460350.png)

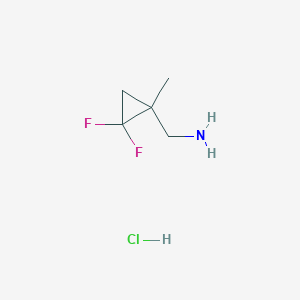
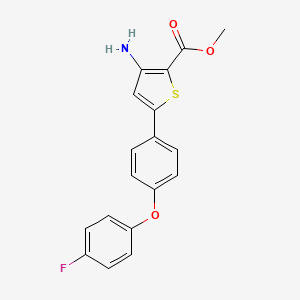
![3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoic acid hydrochloride](/img/structure/B1460359.png)
![2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylic Acid](/img/structure/B1460361.png)
